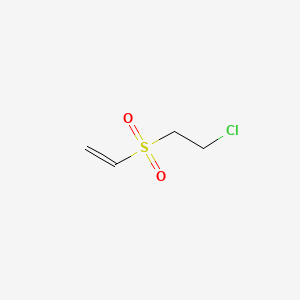

(2-Chloroethanesulfonyl)ethene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of High-Value Chemicals

(2-Chloroethanesulfonyl)ethene: is utilized in the synthesis of high-value chemicals through electrocatalysis. This process is particularly significant in the context of sustainable energy solutions, as it aligns with the goal of minimizing environmental footprints .

Electrocatalyst Synthesis

The compound serves as a solvent in the synthesis of electrocatalysts. Its role in this domain is crucial due to the eco-friendly, safe, and cost-effective nature of the solvents used in the process .

Material Innovation

(2-Chloroethanesulfonyl)ethene: is involved in material innovation, especially in the development of new materials for electrocatalysis. This application leverages the unique properties of the compound to enhance the performance of electrocatalytic materials .

Reaction Media for Electrocatalysis

It is also used as a reaction medium in electrocatalysis. The compound’s properties make it an excellent medium for various electrocatalytic reactions, contributing to the advancement of this field .

Green Chemistry Applications

(2-Chloroethanesulfonyl)ethene: plays a role in green chemistry applications, particularly in the transformation of CO2, biomass, and waste plastics. Its use in green solvents contributes to the development of more sustainable chemical processes .

Synthesis of Dithiazepine Dioxides

The compound is employed in the one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides. This showcases its versatility in complex chemical syntheses .

Preparation of Vinyl Sulfonamides

Lastly, (2-Chloroethanesulfonyl)ethene is used in the synthesis of vinyl sulfonamides, which are important intermediates in organic synthesis. The compound’s reactivity is leveraged to create various moieties, including furan, carbocyclic, semi-cyclic, or acyclic 1,3-diene structures .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-chloro-2-ethenylsulfonylethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-2-8(6,7)4-3-5/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWXFNRRQJFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994000 |

Source

|

| Record name | (2-Chloroethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloroethanesulfonyl)ethene | |

CAS RN |

7327-58-4 |

Source

|

| Record name | 2-Chloroethyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide](/img/structure/B2886627.png)

![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)

![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)

![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2886645.png)

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)